1,1-Bis(vinyloxy)butane

Radical polymerization Cyclopolymerization Divinyl acetal

1,1-Bis(vinyloxy)butane (CAS 102-68-1), also known as butyraldehyde divinyl acetal, is a bifunctional vinyl ether compound with the molecular formula C8H14O2 and a molecular weight of 142.2 g/mol. It is characterized by two vinyloxy groups attached to a butane backbone via an acetal linkage, which imparts distinct polymerization behavior compared to linear divinyl ethers.

Molecular Formula C8H14O2
Molecular Weight 142.2 g/mol
CAS No. 102-68-1
Cat. No. B085949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Bis(vinyloxy)butane
CAS102-68-1
Synonyms1,1-bis(vinyloxy)butane
Molecular FormulaC8H14O2
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCCCC(OC=C)OC=C
InChIInChI=1S/C8H14O2/c1-4-7-8(9-5-2)10-6-3/h5-6,8H,2-4,7H2,1H3
InChIKeyPEIJYJCTDDBFEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Bis(vinyloxy)butane (CAS 102-68-1): Technical Baseline for Scientific Procurement and Polymer Synthesis


1,1-Bis(vinyloxy)butane (CAS 102-68-1), also known as butyraldehyde divinyl acetal, is a bifunctional vinyl ether compound with the molecular formula C8H14O2 and a molecular weight of 142.2 g/mol. It is characterized by two vinyloxy groups attached to a butane backbone via an acetal linkage, which imparts distinct polymerization behavior compared to linear divinyl ethers . The compound has a reported boiling point of 57.8–58.0 °C at 32 Torr and a density of 0.8708 g/cm³ . Its primary industrial relevance stems from its capacity to undergo radical cyclopolymerization to form polydivinylbutyral, a soluble, non-crosslinked polymer, which distinguishes it from conventional divinyl ethers that typically form insoluble gels under similar conditions [1].

Why 1,1-Bis(vinyloxy)butane Cannot Be Replaced by 1,4-Butanediol Divinyl Ether or Other Divinyl Ethers in Radical Polymerizations


Substituting 1,1-Bis(vinyloxy)butane with 1,4-Butanediol divinyl ether (CAS 3891-33-6) or other divinyl ethers in radical polymerizations leads to divergent outcomes due to fundamental mechanistic differences. 1,1-Bis(vinyloxy)butane, a divinyl acetal, undergoes radical cyclopolymerization exclusively, producing soluble polydivinylbutyral with 100% acetalation and no residual double bonds [1]. In contrast, 1,4-Butanediol divinyl ether undergoes cationic polymerization to form soluble polymers only under specific conditions, while radical polymerization typically yields crosslinked, insoluble gels [2]. The acetal linkage in 1,1-Bis(vinyloxy)butane directs the polymerization toward intramolecular cyclization, preventing the intermolecular crosslinking that plagues linear divinyl ethers [3]. This mechanistic divergence renders the two monomers non-interchangeable for applications requiring soluble, linear polymers or defined cyclopolymer architectures.

Quantitative Differentiation of 1,1-Bis(vinyloxy)butane Versus Analog Divinyl Ethers: A Procurement Evidence Guide


Radical Cyclopolymerization: 100% Cyclization and Soluble Polymer Formation Versus Crosslinked Gels

1,1-Bis(vinyloxy)butane undergoes radical cyclopolymerization exclusively, forming soluble polydivinylbutyral with 100% acetalation and no detectable residual double bonds. In contrast, 1,4-Butanediol divinyl ether (C-4) under cationic polymerization yields soluble polymers only under specific conditions, while radical polymerization of C-4 typically results in crosslinked, insoluble networks [1]. Under radical initiation, divinyl acetals such as 1,1-Bis(vinyloxy)butane polymerize solely by an intramolecular cyclic mechanism, yielding polyvinylacetals that are soluble in most organic solvents and exhibit high adhesive properties [2]. The cyclopolymerization of divinyl acetals is characterized by the formation of cis-dioxolane units as the major structure, with no uncyclized units or six-membered dioxane rings formed under any condition [3].

Radical polymerization Cyclopolymerization Divinyl acetal Soluble polymer

Trialkyl Boron Initiated Polymerization: Achieving Ultra-High Molecular Weight Polydivinylbutyral (Mn > 500,000)

The use of trialkyl boron initiators enables the radical cyclopolymerization of 1,1-Bis(vinyloxy)butane to yield polydivinylbutyral with molecular weights exceeding 500,000 g/mol, provided that the monomer purity is controlled such that the carbonyl group content is ≤0.10% by weight [1]. This initiator system allows polymerization at room temperature in the presence of oxygen, a feature not achievable with conventional radical initiators. In contrast, polymerization of 1,4-Butanediol divinyl ether under similar radical conditions yields crosslinked, insoluble networks, precluding high molecular weight soluble polymer production [2].

High molecular weight polymer Trialkyl boron initiator Polydivinylbutyral Adhesive polymer

Hydrophobic Polydivinylbutyral: Absence of Free Hydroxyl Groups for Isocyanate Compatibility

Polydivinylbutyral derived from 1,1-Bis(vinyloxy)butane via radical cyclopolymerization contains no residual hydroxyl groups, as confirmed by the 100% acetalation achieved during polymerization [1]. This is in stark contrast to commercial polyvinyl butyral (PVB), which is produced by condensing polyvinyl alcohol with butyraldehyde and typically retains ~20% free hydroxyl groups due to incomplete acetalation [2]. The absence of hydroxyl groups renders polydivinylbutyral significantly more hydrophobic and compatible with isocyanate-terminated prepolymers, where hydroxyl groups would otherwise react and cause premature crosslinking or viscosity instability [1].

Hydrophobic polymer Isocyanate compatibility Polyvinyl acetal Flow control agent

Lower Acetalization Rates of Derived Polyvinyl Alcohol: Evidence of Altered Stereochemistry

Polyvinyl alcohol (PVA) derived from polydivinyl-n-butyral (polymerized from 1,1-Bis(vinyloxy)butane) exhibits a significantly lower acetalization rate compared to conventional PVA derived from polyvinyl acetate [1]. Specifically, the acetalization rates of PVA derived from polydivinyl-n-butyral were found to be 'much lower' than those of standard PVA, while the hydrolysis rates of the corresponding polyvinyl acetates were also 'fairly different' [1]. This indicates that the cyclopolymerization of 1,1-Bis(vinyloxy)butane imparts a unique stereochemical configuration to the polymer backbone that is not accessible through conventional PVA synthesis routes.

Polyvinyl alcohol Acetalization kinetics Stereochemistry Polymer modification

High-Value Application Scenarios for 1,1-Bis(vinyloxy)butane Based on Validated Differentiation


Synthesis of High-Molecular-Weight Polydivinylbutyral for Flexible Adhesives and Binders

1,1-Bis(vinyloxy)butane is uniquely suited for the production of soluble, high-molecular-weight polydivinylbutyral (Mn > 500,000 g/mol) via trialkyl boron-initiated radical cyclopolymerization [1]. These polymers exhibit softness to the touch and a high degree of elongation, attributed to the absence of hydroxyl groups and the presence of branched cyclopolymer structures [1]. Such properties are critical for flexible adhesives used on plastic films, leather, and footwear construction, where conventional polyvinyl butyral (PVB) grades with residual hydroxyl groups may lack the required flexibility and compatibility [1].

Isocyanate-Compatible Flow Control Agents for Polyurethane Coatings and Adhesives

Polydivinylbutyral derived from 1,1-Bis(vinyloxy)butane contains 0% residual hydroxyl groups due to 100% acetalation during cyclopolymerization [1]. This makes it an ideal flow control agent or modifier in isocyanate-terminated prepolymer compositions, where free hydroxyl groups in conventional PVB (~20%) would react with isocyanates, causing unwanted viscosity increases or premature gelation [1]. This application scenario is not accessible to polymers derived from 1,4-Butanediol divinyl ether, which crosslink under radical conditions and cannot be processed into soluble additives [2].

Precursor for Stereochemically Modified Polyvinyl Alcohol with Tailored Acetalization Kinetics

Hydrolysis of polydivinyl-n-butyral (polymerized from 1,1-Bis(vinyloxy)butane) yields polyvinyl alcohol with a stereochemical configuration distinct from conventional PVA, as evidenced by its 'much lower' acetalization rate [1]. This modified PVA can be exploited in applications where controlled acetalization is desired, such as in the production of specialty polyvinyl acetals with tailored solubility, mechanical properties, or chemical resistance profiles. The unique stereochemistry is a direct consequence of the cyclopolymerization mechanism of 1,1-Bis(vinyloxy)butane and cannot be replicated using linear divinyl ethers or conventional PVA synthesis routes [2].

Acetal-Based Crosslinkable Monomers for Acid-Labile Polymer Networks

The acetal linkage in 1,1-Bis(vinyloxy)butane confers acid-labile properties to the resulting polymers, enabling the design of degradable or stimuli-responsive materials [1]. While the compound itself is primarily used as a monomer for cyclopolymerization, its structural motif is representative of divinyl acetals that can be incorporated into acid-sensitive crosslinked networks. For instance, acetal dynamic networks built via catalyst-free 'click' addition of polyols and divinyl ethers demonstrate thermally-induced acetal exchange and recoverability (92% recovery in 1 h at 100 °C under hot water treatment) [1]. This acid-lability is a distinguishing feature of the acetal structure compared to the more hydrolytically stable ether linkages in 1,4-Butanediol divinyl ether, which form permanent crosslinks [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,1-Bis(vinyloxy)butane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.